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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of TYRA-200's Performance Against Other FGFR Inhibitors, Supported by Experimental Data.

TYRA-200 is a novel, orally bioavailable, covalent inhibitor of Fibroblast Growth Factor
Receptors (FGFR) 1, 2, and 3.[1][2][3] It has been specifically designed to address the
challenge of acquired resistance to existing FGFR-targeted therapies, a significant hurdle in the
clinical management of FGFR-driven cancers such as cholangiocarcinoma.[2][3] This guide
provides a comparative analysis of TYRA-200's resistance profile against other approved
FGFR inhibitors, including pemigatinib, infigratinib, and futibatinib, supported by preclinical
data.

Overcoming Acquired Resistance: The Mechanism
of TYRA-200

Acquired resistance to FGFR inhibitors is frequently driven by mutations in the FGFR kinase
domain, particularly in the gatekeeper residue (such as V565) and the molecular brake region
(including N550 and E566).[4][5][6] These mutations can sterically hinder the binding of ATP-
competitive inhibitors or alter the kinase's conformation, leading to a resurgence of downstream
signaling and tumor growth.

TYRA-200 was developed through a structure-based drug design approach to potently inhibit
both wild-type FGFR and a broad range of these clinically observed resistance mutations.[3][7]
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Its covalent binding mechanism is designed to provide a more durable inhibition compared to
reversible inhibitors.[3]

Data Presentation: Head-to-Head Comparison of
Inhibitor Potency

The following tables summarize the in vitro potency (IC50 values) of TYRA-200 in comparison
to other FGFR inhibitors against wild-type FGFR2 and clinically relevant resistance mutations.
The data is compiled from preclinical studies and presented to facilitate a direct comparison of
their activity profiles.

Table 1: Enzymatic IC50 Values (nM) Against Wild-Type and Mutant FGFR2

FGFR2 Pemigati Infigratini  Futibatini  Erdafitini
Y TYRA-200 nib b b b RLY-4008
Wild-Type <1 <1 <1 <1 <1 <1
N550D <1 - - - - -
N550H <1 >100 >1000 >100 >100 -
N550K <1 >100 >1000 >10 >100 <1
N550T <1 - - - - -
V565F <1 >1000 >1000 >100 >1000 <1
V565L <1 >1000 >1000 >100 >1000 -
V565I <1 <10 >100 <10 >100 -
E566A <1 - - - - -

Data extracted from graphical representations in investor presentations.[7][8] Dashes (-)
indicate that data was not available in the compared source.

Table 2: Cellular IC50 Values (nM) in Ba/F3 Cells Expressing FGFR2 Variants
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\F,::;i TYRA-200 Pemigatinib Infigratinib Futibatinib Erdafitinib
Wild-Type 2.4 1.7 8.4 9.5 75

N550K <5x shift >100x shift >100x shift ~10x shift >100x shift
V565F <5x shift >100x shift >100x shift >100x shift >100x shift
V565I <5x shift ~10x shift >100x shift ~10x shift >100x shift

Data and potency shifts are relative to wild-type FGFR2 and extracted from graphical
representations in an investor presentation.[7][8] A shift of <5x is considered to maintain

potency.

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in the
preclinical evaluation of TYRA-200 and its comparators.

Enzymatic Kinase Assays

Objective: To determine the direct inhibitory activity of compounds on the enzymatic function of
purified FGFR kinases.

General Protocol:

e Reagents: Recombinant human FGFR kinase domains (wild-type and mutant), a suitable
substrate (e.g., Poly(Glu, Tyr)), ATP, and the test compounds.

» Assay Principle: The assay measures the transfer of phosphate from ATP to the substrate by
the FGFR kinase. The amount of ADP produced is quantified as a measure of kinase activity.
The ADP-Glo™ Kinase Assay (Promega) is a commonly used system.[9][10][11]

e Procedure:

o The kinase reaction is initiated by mixing the FGFR enzyme, substrate, ATP, and varying
concentrations of the inhibitor in a kinase buffer.
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o The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

o The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the
remaining ATP.

o The Kinase Detection Reagent is then added to convert the generated ADP back to ATP,
which is used by a luciferase to produce a luminescent signal.

o The luminescence is measured using a plate reader, and the IC50 values are calculated
from the dose-response curves.[9][10][11]

Cellular Proliferation Assays (Bal/F3 Model)

Objective: To assess the ability of compounds to inhibit the proliferation of cells that are
dependent on FGFR signaling for survival and growth.

General Protocol:

e Cell Line: Murine pro-B Ba/F3 cells are dependent on interleukin-3 (IL-3) for survival. These
cells can be engineered to express specific FGFR fusions or mutations, rendering them IL-3
independent and reliant on FGFR signaling.[12][13][14]

e Assay Principle: The inhibition of the target kinase in these engineered Ba/F3 cells leads to a
loss of growth stimuli and subsequent apoptosis. Cell viability is measured to determine the
inhibitory effect of the compounds.

e Procedure:
o Engineered Ba/F3 cells are seeded in multi-well plates in a medium lacking IL-3.

o The cells are treated with a range of concentrations of the test compounds and incubated
for a period of 72 hours.

o Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which
measures ATP levels as an indicator of metabolically active cells.

o Aluminescent signal is read using a plate reader, and the IC50 values are determined
from the dose-response curves.[2][12]
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In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
General Protocol:

e Animal Model: Immunocompromised mice are implanted with tumor cells, either patient-
derived xenografts (PDXs) or engineered cell lines (e.g., Ba/F3 cells expressing a specific
FGFR2 mutation).

e Procedure:

o Once tumors reach a palpable size, the mice are randomized into treatment and vehicle
control groups.

o The test compounds are administered orally at specified doses and schedules (e.g., once
or twice daily).

o Tumor volume is measured regularly throughout the study.

o At the end of the study, tumors may be harvested for further analysis, such as target
engagement and downstream signaling pathway modulation.[2]

Mandatory Visualization

The following diagrams illustrate key concepts related to TYRA-200 and its mechanism of
action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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